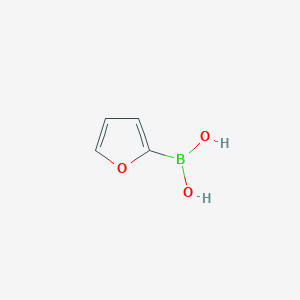

2-Furanboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJSZBJLOWMDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370247 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-23-2 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Furanboronic Acid

This technical guide provides a comprehensive overview of this compound (CAS No. 13331-23-2), a versatile organoboron compound. It is an essential reagent in modern organic synthesis, particularly for the formation of carbon-carbon bonds in the development of pharmaceuticals and advanced materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and outlines essential safety and handling procedures.

Core Properties and Specifications

This compound is an organoboron compound featuring a boronic acid functional group attached to a furan ring.[1] It typically appears as a white to off-white solid and is known for its utility as a building block in organic chemistry.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 13331-23-2 | [1][2][3] |

| Molecular Formula | C₄H₅BO₃ | [1][2][4] |

| Molecular Weight | 111.89 g/mol | [2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 112 °C (decomposes) | [2][4] |

| Boiling Point | 247.7 °C at 760 mmHg | [2] |

| Density | 1.25 g/cm³ | [2] |

| Solubility | Slightly soluble in water. Soluble in polar solvents (e.g., alcohols). | [1][4] |

| Storage Temperature | 2-8°C |

Identifiers and Descriptors

For ease of integration into chemical databases and software, a list of common identifiers is provided.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | furan-2-ylboronic acid | [3] |

| Synonyms | Furan-2-boronic acid, 2-Furylboronic acid, 2-Furanylboronic acid | [1][2] |

| InChI | InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | [1] |

| InChI Key | PZJSZBJLOWMDRG-UHFFFAOYSA-N | |

| SMILES | c1cc(B(O)O)oc1 | [1] |

Synthesis and Reactivity

This compound is valued for its role in Suzuki-Miyaura coupling reactions, which are fundamental for creating C-C bonds.[1] The furan ring is a common motif in biologically active compounds, making this reagent particularly significant in pharmaceutical research and drug discovery.[5]

General Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding MIDA (N-methyliminodiacetic acid) boronate ester. This method offers high purity and yield.[4]

Methodology:

-

Preparation: A solution of 2-(furan-2-yl)-6-methyl-1,3,6,2-dioxaborolane-4,8-dione (MIDA borate, 5 mmol) in THF (50 mL) is added to a 100 mL flask equipped with a stir bar under an ambient atmosphere.[4]

-

Hydrolysis: An aqueous 1.0 M NaOH solution (15 mL) is added to the flask. The reaction mixture is stirred vigorously for 20 minutes.[4]

-

Work-up: Upon completion, the mixture is transferred to a separatory funnel and diluted with diethyl ether (50 mL) and 0.5 M pH 7 sodium phosphate buffer (50 mL). The phases are separated after thorough shaking.[4]

-

Isolation: The residual solvent from the organic phase is co-evaporated with acetonitrile. The resulting solid is dried under vacuum (approx. 1 Torr) for 30 minutes to yield this compound as an off-white solid (>95% purity).[4]

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the coupling of the furan moiety with various aryl or vinyl halides, providing a powerful tool for constructing complex molecular architectures.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound in an aqueous solvent system, which is noted for its efficiency, especially with heterocyclic substrates.[5]

Reagents and Conditions:

-

Aryl Halide: 1.0 equivalent

-

This compound: 1.5 equivalents

-

Base: K₂CO₃ (Potassium Carbonate), 3.2 equivalents

-

Catalyst System: Na₂PdCl₄ and a disulfonated fluorenylphosphine ligand (5 L/Pd = 2:1) to provide 0.1–1 mol % Pd loading.[5]

-

Solvent: Degassed n-butanol and degassed water

-

Temperature: 100 °C

-

Time: 12 hours

Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.5 eq), and K₂CO₃ (3.2 eq).[5]

-

Solvent Addition: Add the degassed n-butanol and degassed water.[5]

-

Catalyst Addition: Add the required volume of the pre-prepared palladium catalyst stock solution in n-butanol.[5]

-

Reaction: Heat the mixture at 100 °C for 12 hours under an inert atmosphere.[5]

-

Work-up: After cooling, the biphasic mixture allows for facile separation of the product from the aqueous phase, often without requiring additional organic solvents for extraction.[5]

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is classified as an irritant.[2]

-

Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[6][7][8]

-

PPE: Wear protective gloves, protective clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[6][8] A NIOSH-approved N95 dust mask is recommended when handling the solid.

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The recommended storage temperature is between 2-8°C.

-

Stability: The compound is sensitive to moisture and should be handled with care to maintain its stability.[1] It is stable under normal conditions but should be kept away from incompatible materials such as strong acids and bases.[8]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[7][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[7][8]

References

- 1. CAS 13331-23-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 13331-23-2 [chemnet.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 13331-23-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Furanboronic Acid: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-furanboronic acid, a versatile building block in modern organic synthesis. Its unique electronic properties and participation in key cross-coupling reactions make it a valuable reagent in the development of novel pharmaceuticals and functional materials.

Chemical Structure and Properties

This compound is an organoboron compound featuring a boronic acid functional group attached to the second position of a furan ring. The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom, which imparts distinct electronic characteristics to the molecule.

The chemical formula of this compound is C₄H₅BO₃, and its molecular weight is 111.89 g/mol . It typically appears as a white to off-white solid and is soluble in polar solvents such as water and alcohols. The compound is known to be sensitive to moisture and should be handled with care to maintain its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13331-23-2 | |

| Molecular Formula | C₄H₅BO₃ | |

| Molecular Weight | 111.89 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 112 °C (decomposes) | |

| Solubility | Soluble in polar solvents (water, alcohols) | |

| SMILES | O=B(O)c1occc1 | |

| InChI | InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H |

Reactivity and Key Applications

This compound is a key participant in several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the boronic acid group, which can undergo transmetalation with a transition metal catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application of this compound, facilitating the formation of a carbon-carbon bond between the furan ring and an aryl or vinyl halide/triflate. This palladium-catalyzed reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Good | [1] |

| 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 91 | [2] |

| 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 74 | [3] |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 92 (as trifluoroborate) | [4] |

| 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 78 | [3] |

Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[5] This copper-catalyzed reaction couples this compound with amines or alcohols.[5] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[5]

Table 3: Examples of Chan-Lam Coupling Reactions with Aryl Boronic Acids

| Amine/Alcohol | Copper Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Pyrrole | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temp. | 93 | [5] |

| 2-Nitroimidazole | Cu(OTf)₂ | K₂CO₃ | Methanol | Room Temp. | 49-85 | [6] |

| 2-Aminobenzothiazole | Cu(OAc)₂ | K₃PO₄ | Acetonitrile | Room Temp. | 67-89 | [7] |

| N-Methylbenzylamine | [Cu(DMAP)₄I]I | - | Methanol | Room Temp. | 69 (after 15 min) | [8] |

The catalytic cycle for the Chan-Lam coupling is illustrated below.

Other Reactions

Beyond the Suzuki-Miyaura and Chan-Lam couplings, this compound and its derivatives can participate in other synthetic transformations. For instance, the boronic acid can be converted to its corresponding pinacol ester, which often exhibits enhanced stability and is also a competent coupling partner in various reactions. Additionally, furanboronic acids can be involved in the synthesis of more complex heterocyclic systems and are explored as components in the development of sensors and materials with specific electronic properties.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings involving a furanboronic acid derivative.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with an arylboronic acid in an aqueous medium.[2]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-(4-bromophenyl)benzofuran, 0.05 mmol), the palladium catalyst (e.g., a Pd(II) complex, 0.0015 mmol), and the base (e.g., K₂CO₃, 0.1 mmol).

-

Reagent Addition: Add the arylboronic acid (0.08 mmol) to the mixture.

-

Solvent Addition: Dissolve the mixture in a solvent system of ethanol and water (v/v = 1:1, 6 mL).

-

Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours.

-

Work-up: After cooling to room temperature, add brine (10 mL) to the mixture.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzofuran derivative.

General Procedure for Chan-Lam N-Arylation

This protocol outlines the copper-catalyzed N-arylation of an amine with an arylboronic acid.[9]

-

Reaction Setup: In a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer, add the amine (e.g., 2-aminopyridine, 1.0 mmol), the arylboronic acid (e.g., p-tolylboronic acid, 2.0 equiv), the base (e.g., DIPEA, 3.0 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv).

-

Solvent and Drying Agent: Add anhydrous DMSO (3 mL) and molecular sieves (200 mg).

-

Reaction Conditions: Heat the mixture at 120 °C for 24 hours.

-

Work-up: Add an aqueous solution of ammonium hydroxide to the reaction mixture.

-

Extraction: Extract the mixture with ethyl acetate.

-

Purification: Wash the organic layer with brine and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be further purified if necessary.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its participation in robust and reliable cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings has solidified its importance in the construction of complex molecules for a wide range of applications, from pharmaceuticals to materials science. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this powerful building block in their synthetic endeavors.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Solubility of 2-Furanboronic Acid in Organic Solvents: An In-depth Technical Guide

Introduction

2-Furanboronic acid (C₄H₅BO₃) is an organoboron compound featuring a boronic acid functional group attached to a furan ring.[1] It serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science due to its unique structural properties.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.[2][3]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document consolidates available qualitative information and presents quantitative data for phenylboronic acid as a relevant analogue. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate precise data for their specific applications.

General Solubility Characteristics

This compound is typically a white to off-white solid.[1] General observations indicate that it is soluble in polar organic solvents, such as alcohols, and is slightly soluble in water.[1][4][5][6] The solubility of boronic acids is significantly influenced by the properties of the solvent and the nature of the organic substituents on the boron atom.[2] The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[7]

A key consideration in the solubility of boronic acids is their tendency to undergo equilibrium dehydration to form cyclic anhydrides known as boroxines.[8][9] This equilibrium can complicate solubility studies, as the system may contain the boronic acid, its anhydride, and water, each with different solubility profiles.[8]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available, data for phenylboronic acid serves as a useful proxy for understanding its behavior in organic solvents.[7] The following table summarizes the mole fraction solubility of phenylboronic acid in several organic solvents at various temperatures, as determined by the dynamic method.[8][9][10]

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| Dipropyl ether | 20 | ~0.08 |

| 40 | ~0.18 | |

| 60 | ~0.35 | |

| Acetone | 20 | ~0.05 |

| 40 | ~0.15 | |

| 50 | ~0.25 | |

| Chloroform | 20 | ~0.02 |

| 40 | ~0.05 | |

| 60 | ~0.12 | |

| Methylcyclohexane | 20 | <0.01 |

| 40 | <0.01 | |

| 60 | ~0.01 |

Data extracted from studies on phenylboronic acid, a structural analogue of this compound.[8][9][10]

Observations from these studies indicate that phenylboronic acid exhibits high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[8][9][10][11] This trend, where solubility increases with solvent polarity, is generally expected for boronic acids.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method.[9][12] This technique involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.[2][3]

1. Materials and Apparatus

-

Compound of Interest: Highly purified this compound.

-

Solvents: High-purity, anhydrous organic solvents.

-

Apparatus:

-

Jacketed glass vessel or sealed glass vials.[3]

-

Analytical balance (precision ±0.1 mg).

-

Magnetic stirrer and stir bars.

-

Programmable circulating thermostat bath (precision ±0.1 °C).[2]

-

Calibrated thermometer or thermocouple (precision ±0.1 °C).

-

Luminance probe, turbidity sensor, or laser beam and photodetector to monitor solution clarity.[3][8][12] Visual observation can also be used.

-

2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel to create a biphasic mixture of a known mole fraction.[2][12]

-

Equilibration and Heating: Place the sealed vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous.[3]

-

Temperature Control: Slowly increase the temperature of the bath at a controlled, constant rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[2][3]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles of the solute disappear, and the solution becomes completely clear.[3][12] Record this temperature precisely.

-

Data Collection: Repeat the measurement for several different concentrations of this compound in the same solvent to construct a solubility curve (solubility vs. temperature).[2]

3. Data Analysis

-

Plot the recorded dissolution temperatures against the corresponding mole fractions of this compound.

-

The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to describe the solid-liquid equilibrium.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

References

- 1. CAS 13331-23-2: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 13331-23-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-Furylboronic Acid | 13331-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2-Furanboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-furanboronic acid. Due to its utility in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized products. This document summarizes key stability liabilities, recommended handling procedures, and analytical considerations for this reagent.

Physicochemical Properties and General Stability

This compound is a white to off-white solid that is sensitive to several environmental factors.[1] Like many arylboronic acids, its stability is a significant consideration for its practical use. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The furan ring itself can also be susceptible to degradation under certain conditions.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅BO₃ | |

| Molecular Weight | 111.89 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 112 °C (decomposes) | |

| Solubility | Soluble in polar solvents such as water and alcohols | [1] |

| Storage Temperature | 2-8°C |

Key Factors Influencing Stability and Degradation Pathways

The stability of this compound is influenced by temperature, light, moisture, and pH. The principal degradation pathways are discussed below.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. In the case of this compound, this would lead to the formation of furan. This process is often catalyzed by aqueous acidic or basic conditions. The susceptibility of boronic acids to protodeboronation can be a significant factor in the efficiency of cross-coupling reactions.[2]

Oxidation

Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol. In the case of this compound, oxidation could lead to the formation of 2-furanol. This degradation is often mediated by reactive oxygen species.[3]

Furan Ring Instability

The furan ring itself can undergo degradation, particularly under strong acidic or oxidative conditions. This can lead to ring-opening and the formation of various byproducts.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the quality of this compound, the following storage and handling procedures are recommended based on information from safety data sheets and general chemical knowledge.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). | To slow down the rate of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and degradation from atmospheric moisture. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis and protodeboronation.[1] |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |

Analytical Methods for Stability Assessment

General RP-HPLC Method Development for Boronic Acids

A stability-indicating RP-HPLC method should be capable of separating the intact this compound from its potential degradation products (e.g., furan, 2-furanol, and ring-opened species).

Table 3: General Parameters for Developing a Stability-Indicating RP-HPLC Method

| Parameter | Typical Conditions |

| Column | C18, Phenyl, or other suitable stationary phase |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry (wavelength to be optimized for this compound and its expected degradation products) |

| Forced Degradation | The method should be validated by analyzing samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure specificity.[4] |

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for assessing the purity of boronic acids and quantifying degradation without the need for a reference standard for the degradants.[5] ¹H NMR and ¹¹B NMR can be particularly informative.

Experimental Protocols (General)

Detailed, validated experimental protocols for forced degradation studies of this compound are not available in the reviewed literature. However, a general approach based on ICH guidelines for forced degradation studies can be outlined.

General Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.[3]

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a solution of this compound to UV light of a specific wavelength and intensity for a defined period.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating method (e.g., HPLC or NMR).

-

Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products.

Visualization of Degradation Pathways and Workflows

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Potential Degradation Pathways

Caption: Postulated major degradation pathways for this compound.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration in its storage and application. The primary degradation pathways include protodeboronation and oxidation, which are exacerbated by exposure to moisture, air, light, and elevated temperatures. Adherence to recommended storage conditions—refrigeration in a dry, inert, and dark environment—is essential to maintain its purity and reactivity. For quantitative analysis and stability studies, the development and validation of a stability-indicating analytical method, such as RP-HPLC, is highly recommended. Further research is needed to provide specific quantitative data on the degradation kinetics and to fully characterize the degradation products of this compound under various stress conditions.

References

- 1. CAS 13331-23-2: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Furan-Based Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based boronic acids have emerged as indispensable building blocks in modern organic synthesis, finding profound applications in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of furan-based boronic acids, with a focus on providing practical experimental details and contextualizing their significance in contemporary research.

A Historical Perspective: The Dawn of Furan-Based Organoborons

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific exploration of furan-containing analogues came much later.[1][2] The furan ring itself was first prepared by Heinrich Limpricht in 1870. The initial forays into furan-based boronic acids appear in the literature in the mid-20th century, driven by the burgeoning field of organoboron chemistry.

A significant early report on a functionalized furan-based boronic acid was by Florentin et al. in the 1970s. Their work on 5-formyl-2-furylboronic acid laid some of the groundwork for the synthesis of substituted furan boronic acids.[3][4] They described its preparation via the metalation of a protected 2-furaldehyde derivative followed by reaction with a trialkyl borate.[3][4] These early methods, often characterized by low yields and challenging purification, have since been refined, leading to the development of more robust and scalable synthetic protocols.

Synthetic Methodologies: A Practical Guide

The synthesis of furan-based boronic acids primarily relies on the introduction of a boronic acid or boronate ester group onto a pre-formed furan ring. The two main isomers, 2-furanboronic acid and 3-furanboronic acid, are accessed through distinct synthetic strategies, primarily involving organolithium or Grignard intermediates.

Synthesis of this compound

The most common and direct route to this compound involves the deprotonation of furan at the C2 position using a strong base, followed by quenching with a boron electrophile.

Key Experimental Protocol: Synthesis of this compound via Lithiation

This protocol is a generalized procedure based on common laboratory practices.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Lithiation: The flask is cooled to -78 °C (dry ice/acetone bath). Furan is added, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium (n-BuLi) in hexanes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the solution of 2-furyllithium, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The aqueous layer is separated and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is typically purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water, or by acid-base extraction.[5][6]

Synthesis of 3-Furanboronic Acid

The synthesis of 3-furanboronic acid is more challenging due to the lower acidity of the C3 proton of furan. Therefore, the most common approach starts from a 3-halofuran, typically 3-bromofuran.

Key Experimental Protocol: Synthesis of 3-Furanboronic Acid via Halogen-Metal Exchange

This protocol is a generalized procedure based on established methods.

-

Reaction Setup: A dry, three-necked round-bottom flask is set up as described for the this compound synthesis.

-

Halogen-Metal Exchange: The flask is charged with anhydrous diethyl ether or THF and cooled to -78 °C. 3-Bromofuran is added, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium in hexanes. The reaction is typically stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched and worked up in a similar manner to the this compound synthesis using aqueous acid.

-

Purification: The crude 3-furanboronic acid is purified by recrystallization or other techniques as described for the 2-isomer.

Synthesis of Functionalized Furan-Based Boronic Acids

The synthesis of substituted furan boronic acids often requires tailored strategies. For example, the synthesis of 5-formyl-2-furylboronic acid involves the protection of the aldehyde group of 2-furaldehyde before the lithiation and borylation steps, followed by deprotection.[3][4]

Key Experimental Protocol: Synthesis of 5-Formyl-2-furylboronic Acid

This protocol is based on a patented method.[4]

-

Protection: 2-Furaldehyde is reacted with a suitable protecting group, such as ethylene glycol, to form the corresponding acetal.

-

Lithiation and Borylation: The protected furaldehyde is dissolved in an anhydrous etheral solvent and cooled to a low temperature (e.g., -40 °C). n-Butyllithium is added dropwise, and the mixture is stirred. A trialkyl borate (e.g., trimethyl borate) is then added, and the reaction is allowed to warm to room temperature.

-

Deprotection and Isolation: The reaction is worked up with an acidic aqueous solution, which hydrolyzes the borate ester and removes the protecting group, yielding 5-formyl-2-furylboronic acid. The product can be isolated by filtration and purified by recrystallization.[4]

Data Presentation: Properties and Characterization

A thorough characterization of furan-based boronic acids is crucial for their effective use in synthesis. The following tables summarize key quantitative data for the parent 2- and 3-furanboronic acids and a common derivative.

Table 1: Physicochemical Properties of Selected Furan-Based Boronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 13331-23-2 | C₄H₅BO₃ | 111.89 | 112 (dec.) |

| 3-Furanylboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 | 139-144 (dec.) |

| 5-Formyl-2-furanylboronic acid | 27329-70-0 | C₅H₅BO₄ | 139.90 | 136 (dec.) |

Table 2: Spectroscopic Data for this compound and 3-Furanylboronic Acid

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | 11B NMR (DMSO-d6, δ ppm) | Key IR Peaks (cm-1) |

| This compound | 8.10 (s, 2H, -B(OH)₂), 7.75 (s, 1H), 6.95 (d, 1H), 6.50 (dd, 1H) | ~158, ~147, ~120, ~111 | ~28 | ~3300 (O-H), ~1600 (C=C), ~1350 (B-O) |

| 3-Furanylboronic acid | 8.20 (s, 2H, -B(OH)₂), 8.15 (s, 1H), 7.70 (t, 1H), 6.70 (s, 1H) | ~148, ~143, ~125, ~110 | ~28 | ~3350 (O-H), ~1590 (C=C), ~1360 (B-O) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. IR peak positions are characteristic ranges.

Table 3: Crystal Structure Data for 5-Formyl-2-furanboronic Acid [7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6159 |

| b (Å) | 14.656 |

| c (Å) | 11.619 |

| β (°) | 110.35 |

| B-O Bond Lengths (Å) | ~1.36 |

| C-B Bond Length (Å) | ~1.54 |

| O-B-O Angle (°) | ~118 |

Visualization of Key Concepts

General Synthetic Workflow

The synthesis of furan-based boronic acids typically follows a well-defined workflow, from the starting materials to the purified product.

Caption: A generalized workflow for the synthesis and purification of furan-based boronic acids.

Application in Drug Discovery: Targeting Signaling Pathways

Furan-based boronic acids are crucial intermediates in the synthesis of bioactive molecules that can modulate key cellular signaling pathways implicated in diseases like cancer.

The HIF-1 signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8][9] Inhibitors of HIF-1 are sought after as potential cancer therapeutics.[1][10] Molecules synthesized using furan-based boronic acids have been investigated as HIF-1 inhibitors.[6][11][12]

Caption: Inhibition of the HIF-1 signaling pathway by compounds derived from furan boronic acids.

The Ephrin (Eph) receptor signaling pathway plays a crucial role in cell-cell communication, guiding processes such as axon guidance, cell migration, and angiogenesis.[13][14] Dysregulation of this pathway is implicated in cancer. Small molecules designed to inhibit Ephrin receptor binding are of therapeutic interest.

Caption: Furan-based inhibitors can block the interaction between Ephrin ligands and Eph receptors.

Conclusion and Future Outlook

The journey of furan-based boronic acids, from their initial, challenging syntheses to their current status as versatile and indispensable reagents, highlights the remarkable progress in synthetic organic chemistry. The methodologies for their preparation are now well-established, enabling their widespread use in the synthesis of a diverse array of complex molecules. As our understanding of disease pathways deepens, the demand for novel molecular scaffolds will continue to grow. Furan-based boronic acids, with their unique structural and electronic features, are poised to remain at the forefront of innovation in drug discovery and materials science, facilitating the development of the next generation of therapeutics and functional materials.

References

- 1. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 5. Furan-3-boronic acid | C4H5BO3 | CID 2734358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. HIF-1α inhibitors: synthesis and biological evaluation of novel moracin O and P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of furanylindazoles as inhibitors of hypoxia inducible factor (HIF)-1 transcriptional activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 13. ephrin/Eph signalin pathway [bi.mpg.de]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

quantum chemical studies of 2-furyl substituted compounds

An In-depth Technical Guide to Quantum Chemical Studies of 2-Furyl Substituted Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast array of natural products and synthetic compounds of significant biological importance.[1][2] When substituted at the 2-position, these "2-furyl" compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][4][5][6] Understanding the relationship between the molecular structure of these compounds and their biological function is paramount for the rational design of new, more effective therapeutic agents.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of 2-furyl derivatives at the atomic level.[7][8] These computational methods allow researchers to predict molecular geometries, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps.[9] Such insights are crucial for predicting reactive sites, understanding intermolecular interactions, and providing a theoretical foundation for experimental findings. This guide provides a technical overview of the core methodologies, data interpretation, and applications of quantum chemical studies on 2-furyl substituted compounds, with a focus on their role in modern drug discovery and development.

Methodologies and Protocols

A comprehensive study of 2-furyl compounds integrates computational chemistry with experimental synthesis and characterization. The synergy between theoretical prediction and empirical validation provides a robust framework for analysis.

Computational Protocol: Density Functional Theory (DFT)

DFT has emerged as a powerful and computationally efficient method for studying medium-to-large molecular systems.[8] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is one of the most widely used functionals for this purpose.[7] The choice of basis set, such as the Pople-style 6-311++G(d,p), is critical for obtaining accurate results.[7][10][11]

A typical DFT workflow involves several key steps:

-

Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in a subsequent frequency calculation.[7]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. These predict the infrared (IR) and Raman spectra, which can be directly compared with experimental data to validate the computed structure.[1][10]

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are run to determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[7][9]

-

NBO and TD-DFT: Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions.[10] Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis).[1]

Synthetic Protocol: Claisen-Schmidt Condensation

Chalcones, which feature a 1,3-diphenyl-2-propen-1-one core, are a prominent class of 2-furyl substituted compounds.[5] They are commonly synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aryl ketone and an aromatic aldehyde.[5]

General Protocol for (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one Synthesis:

-

Reactant Solution: Dissolve the appropriate acetophenone derivative (1 equivalent) and 2-furaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.[12]

-

Catalysis: Cool the solution in an ice bath (0–5 °C). Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring.[5][12]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 4-24h) until a precipitate forms, indicating the reaction is complete.[5][12]

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove the base, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Spectroscopic Characterization Protocol

Experimental spectra are essential for validating the results of quantum chemical calculations.

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet method.[1][10] The observed vibrational frequencies for functional groups are then compared to the scaled theoretical wavenumbers obtained from DFT frequency calculations.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).[3] The experimental chemical shifts are compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory as the geometry optimization.[10]

Key Quantum Chemical Analyses and Data

The analysis of calculated quantum chemical descriptors provides deep insight into the behavior of 2-furyl compounds.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.[9][13] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[7][9]

Table 1: Calculated Electronic Properties of Representative 2-Furyl Substituted Compounds

| Compound Class | Specific Molecule Example | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Method |

|---|---|---|---|---|---|

| Imidazole Derivative | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | B3LYP/6-31G(d,p)[9] |

| Furoyl Chloride | 2-Furoyl Chloride (cis conformer) | -8.11 | -1.82 | 6.29 | B3LYP/6-311++G(d,p)[11] |

| Furanacrylic Acid | 2-Furanacrylic Acid (monomer) | -6.45 | -1.96 | 4.49 | B3LYP/6-311++G(d,p)[1] |

| Furan Derivative | Tetrahydrofuran (THF) | -7.98 | -1.42 | 6.56 | B3LYP/6-311++G(2d,2p) |

Note: Values are taken from different studies and should be compared with caution due to variations in computational methods.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[9] It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[7]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. In 2-furyl compounds, these are typically located around the oxygen atoms of the furan ring and carbonyl groups.[9]

-

Positive Regions (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H).[9]

-

Neutral Regions (Green): Represent areas of neutral potential.

Vibrational Analysis

Comparing the computed vibrational spectra with experimental FT-IR and FT-Raman data serves as a crucial validation of the theoretical model.[1][10] DFT calculations can aid in the precise assignment of vibrational modes, which can be complex in polyatomic molecules. For example, in 2-furanacrylic acid, the characteristic C=O stretching vibration is a key feature, and its calculated frequency shows good agreement with the experimental value.[1] Similarly, C-H stretching vibrations of the furan ring are typically observed in the 3100-3200 cm⁻¹ region.[13]

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Furanacrylic Acid

| Vibrational Mode Assignment | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (B3LYP/6-311++G(d,p))[1] |

|---|---|---|---|

| O-H Stretch | 3568 | - | 3584 |

| C-H Stretch (Furan) | 3122 | 3125 | 3136 |

| C=O Stretch | 1690 | 1692 | 1715 |

| C=C Stretch (Furan) | 1572 | 1573 | 1580 |

| C-O-C Stretch (Furan) | 1258 | 1259 | 1265 |

Application in Drug Development: Molecular Docking

A primary application of these quantum chemical studies in drug development is providing accurate, energy-minimized 3D structures for molecular docking simulations.[14][15] Molecular docking predicts the preferred orientation of a ligand (the 2-furyl compound) when bound to a specific protein target, estimating its binding affinity.[3][4]

This process is critical for:

-

Hit Identification: Screening virtual libraries of compounds against a biological target.

-

Lead Optimization: Guiding the chemical modification of a compound to improve its binding affinity and selectivity.

-

Mechanism of Action: Elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug candidate and the target protein's active site.[3]

For instance, 2-furyl quinazolinone derivatives have been docked into the ATP binding site of the EGFR tyrosine kinase to explore their interactions and explain their potent antiproliferative activity.[4] Similarly, other derivatives have been studied as potential inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[3]

Targeting Signaling Pathways

The ultimate goal of many drug development efforts is to modulate a biological signaling pathway implicated in a disease. The protein targets identified through docking studies are often key components of these pathways. For example, EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation pathways; its inhibition by 2-furyl compounds can halt tumor growth.[4]

Conclusion

Quantum chemical studies serve as a powerful bridge between the molecular structure of 2-furyl substituted compounds and their macroscopic properties and biological activities. By providing detailed insights into molecular geometry, stability, and electronic character, these computational methods enable a more rational and efficient approach to drug design and materials science. The synergy of DFT calculations with experimental synthesis, spectroscopy, and biological assays, particularly molecular docking, accelerates the discovery pipeline, allowing scientists to predict and validate the potential of novel compounds as therapeutic agents. As computational resources continue to grow, the predictive power and accuracy of these methods will further solidify their indispensable role in chemical and pharmaceutical research.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. malayajournal.org [malayajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT Study of the Molecular Structure, Conformational Preference, HOMO, LUMO, and Vibrational Analysis of 2-, and 3-Furoyl Chloride | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. archives.ijper.org [archives.ijper.org]

- 15. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

2-Furanboronic Acid: A Technical Safety Guide for Researchers

This document provides a comprehensive overview of the safety data for 2-Furanboronic acid (CAS No. 13331-23-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's potential hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is a solid organic compound used in various chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Accurate identification and knowledge of its physical properties are crucial for safe handling and storage.

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | Furan-2-boronic acid, 2-Furylboronic acid, 2-Furanylboronic acid | [3][4] |

| CAS Number | 13331-23-2 | [2][4][5] |

| Molecular Formula | C₄H₅BO₃ | [3][4][5] |

| Molecular Weight | 111.89 g/mol | [4][5] |

| Physical Form | Solid, powder to crystal | |

| Appearance | White to Yellow to Orange | |

| Melting Point | 112 °C (decomposes) | [3][4] |

| Solubility | Slightly soluble in water. Soluble in Methanol. | |

| Storage Temperature | 2-8 °C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and response:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |

| P264 | Wash skin thoroughly after handling.[6] |

| P271 | Use only outdoors or in a well-ventilated area.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| P319 | Get medical help if you feel unwell.[7] |

| P332+P317 | If skin irritation occurs: Get medical help.[7] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |

| P405 | Store locked up.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Below is a diagram illustrating the GHS hazard classification pathway for this compound.

Toxicological Information

Most available safety data sheets indicate that comprehensive acute toxicity studies for this compound have not been conducted. Therefore, specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not available.[8] The toxicological properties have not been fully investigated.[2]

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitisation | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[8] |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

A study on various boron-containing acids suggested that most have low toxicity, with high doses (>100 mg/kg) required to induce notable toxic effects in mice.[9] However, this study did not specifically include this compound.

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Test Guidelines. These protocols provide a framework for assessing the safety of chemical substances.

Acute Dermal Irritation (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.[10] The methodology involves applying the substance to the skin of a laboratory animal (typically an albino rabbit) and observing the effects.[11][12]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. The fur on the application area is clipped.[12]

-

Substance Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²).[13] The site is covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.[13]

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[14]

-

Scoring: The severity of the skin reactions is scored. If the effects are reversible within a 14-day observation period, the substance is classified as an irritant.[13]

Acute Eye Irritation (Based on OECD Test Guideline 405)

This guideline is designed to assess a substance's potential to cause eye irritation or serious eye damage.[6][15]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are selected.[16]

-

Substance Instillation: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[17]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[15] Observations may continue for up to 21 days to assess reversibility.[15]

-

Scoring: Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored. The scores determine the irritation classification.[17]

Acute Oral Toxicity (Based on OECD Test Guideline 420)

The Fixed Dose Procedure is used to assess the acute oral toxicity of a substance.[18] It aims to identify a dose that causes evident toxicity without mortality.[18]

Methodology:

-

Animal Selection: Typically, female rats are used.[19] They are fasted before dosing.[18]

-

Dosing: The substance is administered in a single oral dose via gavage.[18] The study starts with a dose expected to produce some toxicity, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[18]

-

Sighting Study: A preliminary "sighting study" is conducted to determine the appropriate starting dose for the main study.[19]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[7] Body weight is also monitored.[18]

-

Classification: The results allow the substance to be classified according to the GHS for acute toxicity.[18][20]

The workflow for these experimental assessments is visualized below.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, strict adherence to safe handling practices and the use of appropriate personal protective equipment are mandatory to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator (such as a type N95 dust mask).[1]

The following diagram outlines the required PPE for handling this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[6] Keep the container tightly closed. It is also advised to handle and store under an inert gas as the material can be air sensitive.

-

Stability: The compound is stable under normal, recommended storage conditions.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and strong bases.[2][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and oxides of boron.[2][8]

First-Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2][10] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if skin irritation occurs or persists.[10] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[2]

Ecological and Disposal Considerations

-

Ecotoxicity: There is no specific data available on the ecotoxicity of this compound. It is advised not to empty the substance into drains.[2]

-

Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 13331-23-2 [chemnet.com]

- 4. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]

- 5. 2-呋喃硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. oecd.org [oecd.org]

- 7. testinglab.com [testinglab.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 2-Furanboronic Acid: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furanboronic acid is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient precursor for the introduction of the furan moiety. This technical guide provides an in-depth overview of the commercial availability and purity of this compound. It further details experimental protocols for its synthesis, purification, and analytical characterization. Recognizing its primary role as a synthetic intermediate, this guide also explores the application of a closely related derivative, 5-formyl-2-furanboronic acid, in the synthesis of the targeted cancer therapeutic, Lapatinib. The mechanism of action of Lapatinib, involving the inhibition of the EGFR and HER2 signaling pathways, is also described and visualized.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 99%. It is important for researchers to select a grade of purity appropriate for their specific application, as impurities can affect the efficiency and outcome of subsequent synthetic steps. The table below summarizes the availability and typical purity from several major suppliers.

| Supplier | Catalog Number | Purity Specification |

| Sigma-Aldrich | 464910 | ≥95.0% |

| Thermo Scientific (Alfa Aesar) | B23842 | 97% |

| Oakwood Chemical | 010999 | 98% |

| Combi-Blocks | QA-3221 | >97% |

| TCI America | F0883 | >98.0% (T) |

| ChemicalBook | CB7258380 | 99% |

Physicochemical Properties

| Property | Value |

| CAS Number | 13331-23-2 |

| Molecular Formula | C₄H₅BO₃ |

| Molecular Weight | 111.89 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 112 °C (decomposes) |

| Solubility | Soluble in polar organic solvents and water |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of a more stable precursor, such as a 2-furanyl MIDA boronate ester.

Materials:

-

2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or other suitable boronate ester)

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

0.5 M pH 7 Sodium phosphate buffer

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve the 2-furanyl boronate ester (1 equivalent) in THF.

-

Add 1 M NaOH solution (3 equivalents) to the flask.

-

Stir the mixture vigorously at room temperature for 20-30 minutes.

-

Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether and the pH 7 phosphate buffer.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer twice with a 1:1 mixture of THF and diethyl ether.

-

Combine all organic extracts and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Co-evaporate the residue with acetonitrile to remove residual water, yielding this compound as a solid.

Purification of this compound

Recrystallization is a common method for the purification of crude this compound.

Materials:

-

Crude this compound

-

Deionized water or an appropriate organic solvent system (e.g., water/ethanol mixture)

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling deionized water.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals under vacuum to remove residual solvent.

Purity Analysis

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical starting condition could be 10-20% acetonitrile in water.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized or purchased material in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Note on a common challenge: Boronic acids can undergo on-column hydrolysis, which may complicate the chromatogram. Using a mobile phase with a low pH can help to suppress this.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

Procedure:

-

Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

Note on a common challenge: Boronic acids can form cyclic anhydrides (boroxines) in solution, which can lead to complex or broad NMR spectra. Running the NMR in a solvent like DMSO-d₆ or CD₃OD, or adding a small amount of D₂O, can help to break up these oligomers and sharpen the signals.

Application in Drug Development: Synthesis and Mechanism of Lapatinib